molecular formula C17H12ClNO4 B5803575 4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B5803575
M. Wt: 329.7 g/mol
InChI Key: PNNWHELGBPUPHD-UHFFFAOYSA-N
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Description

4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, studies have shown that this compound has a low toxicity profile, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the potential applications of this compound in other fields of scientific research, such as neuroscience and immunology. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in cancer therapy.

Synthesis Methods

The synthesis of 4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves a multi-step process that includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-(2-chlorobenzylidene)malononitrile. The next step involves the reaction of this compound with hydrazine hydrate to form 2-(2-chlorobenzylidene)hydrazinecarboxamide. Finally, the compound is reacted with acetic anhydride to form 4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate.

Scientific Research Applications

4-chlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(4-chlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c18-12-7-5-11(6-8-12)10-23-15(20)9-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNWHELGBPUPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

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